6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives with formamide or other suitable reagents under high-temperature conditions.
Piperazine Substitution: The final step involves the substitution of the 4-position with piperazine. .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles like amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives
Scientific Research Applications
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Biological Research: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanism of action of related drugs.
Industrial Applications: The compound can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts the phosphorylation process, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include CDK4 and CDK6, which are crucial for cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another CDK4/6 inhibitor with similar therapeutic applications.
Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity
Uniqueness
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which enhances its binding affinity and selectivity towards CDKs. This makes it a valuable compound for further development and optimization in medicinal chemistry .
Biological Activity
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrido[3,2-d]pyrimidine core substituted with a piperazine group. This structural configuration is crucial for its interaction with biological targets.
Molecular Formula : C10H12ClN5
Molecular Weight : 227.69 g/mol
CAS Number : 106615-46-7
This compound exhibits its biological activity primarily through the inhibition of specific kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is essential for various cellular functions including cell division and metabolism.
Targeted Kinases
- Aurora Kinase : Inhibits cell division by interfering with mitotic processes.
- FMS-related Tyrosine Kinase 3 (FLT3) : Plays a role in hematopoiesis and is often mutated in certain leukemias.
- Phosphoinositide 3-Kinase (PI3K) : Involved in signaling pathways that regulate cell growth and survival.
Biological Activity and Therapeutic Potential
The compound has shown promising results in various preclinical studies:
Antitumor Activity
Research indicates that this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, it has been reported to effectively suppress the growth of certain leukemia cell lines through FLT3 inhibition .
Case Studies
- Study on Leukemia Cells : A study demonstrated that this compound significantly reduced cell viability in FLT3-mutated leukemia cells, suggesting its potential as a targeted therapy for this type of cancer .
- PI3K Inhibition : Another investigation highlighted its role as a selective PI3Kδ inhibitor, which is crucial for immune cell function and has implications for treating autoimmune diseases .
Data Table: Summary of Biological Activities
Properties
CAS No. |
917758-25-9 |
---|---|
Molecular Formula |
C11H13ClN6 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H13ClN6/c12-8-2-1-7-9(16-8)10(17-11(13)15-7)18-5-3-14-4-6-18/h1-2,14H,3-6H2,(H2,13,15,17) |
InChI Key |
MRSAXNNDPDSJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC3=C2N=C(C=C3)Cl)N |
Origin of Product |
United States |
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